molecular formula C13H17N B6169139 2,3-dihydrospiro[indene-1,3'-piperidine] CAS No. 203797-44-8

2,3-dihydrospiro[indene-1,3'-piperidine]

Cat. No.: B6169139
CAS No.: 203797-44-8
M. Wt: 187.3
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Description

2,3-Dihydrospiro[indene-1,3'-piperidine] is a spirocyclic compound featuring a fused indene moiety connected to a piperidine ring via a spiro junction at the 1,3'-positions. This structural motif confers conformational rigidity, which is advantageous in medicinal chemistry for enhancing binding specificity and metabolic stability. The molecular formula of the base compound is C12H15N (molecular weight: 161.25 g/mol) . Derivatives of this compound, such as fluorinated or acylated variants, are frequently explored to optimize pharmacokinetic properties .

Key applications include its role as a precursor in synthesizing neuroactive agents, such as melanin-concentrating hormone (MCH) receptor antagonists, highlighting its relevance in central nervous system (CNS) drug discovery .

Properties

CAS No.

203797-44-8

Molecular Formula

C13H17N

Molecular Weight

187.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydrospiro[indene-1,3’-piperidine] typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method includes the use of acid catalysts to promote the annulation reaction, which forms the spirocyclic structure. For instance, the reaction between heterocyclic ketene aminals and indene derivatives in the presence of p-toluenesulfonic acid (p-TSA) in ethanol under reflux conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for 2,3-dihydrospiro[indene-1,3’-piperidine] are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydrospiro[indene-1,3’-piperidine] can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

2,3-Dihydrospiro[indene-1,3’-piperidine] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydrospiro[indene-1,3’-piperidine] involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical distinctions between 2,3-dihydrospiro[indene-1,3'-piperidine] and analogous spirocyclic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Applications Synthesis Method
2,3-Dihydrospiro[indene-1,3'-piperidine] C12H15N 161.25 Unsubstituted spiro[indene-piperidine] CNS receptor antagonists Reductive alkylation
Spiro[indene-1,4'-piperidin]-3(2H)-one C12H13NO 187.24 Ketone at 3-position; spiro at 1,4' Not explicitly reported Intramolecular cyclization
4-Fluoro-2,3-dihydrospiro[indene-1,3'-piperidine] C12H14FN 179.25 Fluorine substituent at indene 4-position Enhanced lipophilicity Halogenation of parent compound
1'-Acyl-3',4'-dihydrospiro[piperidine-4,2'-quinolines] Varies Varies Acyl groups on piperidine Improved solubility and bioavailability Acylation of spiro-piperidines
Spiro[imidazolidine-4,1'-indene]-2,5-dione C11H10N2O2 202.22 Hydantoin ring fused to indene Antimalarial and antibacterial activity Friedel-Crafts acylation

Physicochemical Properties

  • Rigidity and Melting Points : Spiro compounds generally exhibit higher melting points due to restricted rotation. For example, acylated derivatives in are solids or viscous oils, depending on substituent bulk .
  • Lipophilicity : Fluorination increases logP values, enhancing blood-brain barrier penetration, as seen in 4-fluoro derivatives .

Key Research Findings and Trends

  • Neuroactive Agents : Structural modifications at the piperidine nitrogen (e.g., acetamide groups) are critical for receptor affinity in CNS-targeted compounds .
  • Antibacterial Scaffolds: Spiro[indene-piperidine] derivatives with electron-withdrawing groups (e.g., cyano, acyl) show enhanced activity against Gram-positive pathogens .
  • Synthetic Accessibility : Commercial availability of intermediates (e.g., 2,3-dihydrospiro[indene-1,4'-piperidine] hydrochloride) accelerates lead optimization .

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